molecular formula C31H48O4 B1679256 Regelin CAS No. 109974-21-2

Regelin

Cat. No. B1679256
M. Wt: 484.7 g/mol
InChI Key: YQPSLCRGQUNTRC-UXOWTMDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Regelin is a brand name for the medication Metoclopramide . It is used to treat symptoms of gastroesophageal reflux disease (GERD) and conditions that cause slow emptying of the stomach and intestinal tract . It works by helping the muscles in the digestive tract move food, relieving symptoms such as fullness, nausea, and heartburn .


Molecular Structure Analysis

The molecular formula of Regelin (Metoclopramide) is C14H22ClN3O2 . It has a molar mass of 299.80 g/mol . For a detailed molecular structure, please refer to resources like ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving Regelin (Metoclopramide) would primarily be its metabolic reactions in the body. These reactions are complex and involve multiple enzymes and pathways. The specifics of these reactions would be detailed in pharmacology and biochemistry resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of Regelin (Metoclopramide) include its molecular weight, solubility, and stability. Its average molecular weight is 299.80 g/mol . Other properties like solubility and stability would be detailed in its material safety data sheet or similar resources .

Safety And Hazards

Regelin (Metoclopramide) should not be used if you’ve ever had muscle movement problems after using metoclopramide or similar medicines, or if you’ve had a movement disorder called tardive dyskinesia . It should not be used in larger amounts than recommended, or for longer than 12 weeks . High doses or long-term use can cause a serious movement disorder that may not be reversible .

properties

CAS RN

109974-21-2

Product Name

Regelin

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

methyl (1R,2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate

InChI

InChI=1S/C31H48O4/c1-18-19(26(34)35-8)17-24(33)29(5)15-16-30(6)20(25(18)29)9-10-22-28(4)13-12-23(32)27(2,3)21(28)11-14-31(22,30)7/h9,18-19,21-22,24-25,33H,10-17H2,1-8H3/t18-,19+,21?,22+,24-,25+,28-,29-,30+,31+/m0/s1

InChI Key

YQPSLCRGQUNTRC-UXOWTMDMSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)OC

SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)OC

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

methyl 3-oxo-22-hydroxyurs-12-en-30-oic acid
regelin
regelin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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